molecular formula C9H9BN2O2 B12644389 3-(1H-Pyrazol-4-YL)phenylboronic acid

3-(1H-Pyrazol-4-YL)phenylboronic acid

Cat. No.: B12644389
M. Wt: 187.99 g/mol
InChI Key: QBDJJDPLGPHNJV-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-YL)phenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-4-YL)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., bromobenzene), pyrazole, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-YL)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(1H-Pyrazol-4-YL)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(1H-Pyrazol-4-YL)phenylboronic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The pyrazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

3-(1H-Pyrazol-4-YL)phenylboronic acid is unique due to the presence of both a pyrazole ring and a boronic acid moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

[3-(1H-pyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6,13-14H,(H,11,12)

InChI Key

QBDJJDPLGPHNJV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CNN=C2)(O)O

Origin of Product

United States

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